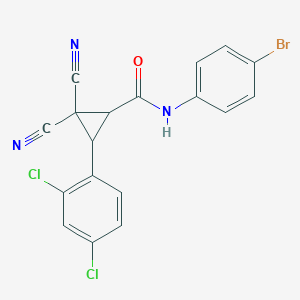

N-(4-bromophenyl)-2,2-dicyano-3-(2,4-dichlorophenyl)cyclopropane-1-carboxamide

Description

N-(4-bromophenyl)-2,2-dicyano-3-(2,4-dichlorophenyl)cyclopropane-1-carboxamide is a cyclopropane-based carboxamide derivative featuring a bromophenyl and dichlorophenyl substituent. Its unique structure combines a strained cyclopropane ring with electron-withdrawing cyano groups and halogenated aromatic moieties, making it a candidate for studying structure-activity relationships (SAR) in medicinal chemistry, particularly for cannabinoid receptor interactions .

Properties

IUPAC Name |

N-(4-bromophenyl)-2,2-dicyano-3-(2,4-dichlorophenyl)cyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10BrCl2N3O/c19-10-1-4-12(5-2-10)24-17(25)16-15(18(16,8-22)9-23)13-6-3-11(20)7-14(13)21/h1-7,15-16H,(H,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLXSTDGPKWLPCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2C(C2(C#N)C#N)C3=C(C=C(C=C3)Cl)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10BrCl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2,2-dicyano-3-(2,4-dichlorophenyl)cyclopropane-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the cyclopropane ring: This can be achieved through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor in the presence of a catalyst.

Introduction of the cyano groups: The cyano groups can be introduced via nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.

Bromination and chlorination: The aromatic rings can be brominated and chlorinated using bromine and chlorine reagents under controlled conditions.

Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2,2-dicyano-3-(2,4-dichlorophenyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of cyano groups to amines.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium cyanide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, N-(4-bromophenyl)-2,2-dicyano-3-(2,4-dichlorophenyl)cyclopropane-1-carboxamide is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. Compounds with similar structures have been explored for their activity as enzyme inhibitors, receptor modulators, and anticancer agents.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers and coatings, due to its stability and functional group versatility.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2,2-dicyano-3-(2,4-dichlorophenyl)cyclopropane-1-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of cyano and halogen groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Structural Features

Target Compound

- Core: Cyclopropane ring with 2,2-dicyano substitution.

- Substituents : 4-bromophenyl (carboxamide side chain) and 2,4-dichlorophenyl (cyclopropane-attached).

- Functional Groups: Carboxamide, cyano, halogenated aryl groups.

Analogs

1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide () Core: Cyclopropene (unsaturated cyclopropane). Substituents: 3-bromophenyl, diethylamine. Key Difference: Lack of dichlorophenyl and cyano groups; unsaturated ring may reduce steric strain.

N-Piperidino-5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-ethylpyrazole-3-carboxamide () Core: Pyrazole ring. Substituents: 4-bromophenyl, 2,4-dichlorophenyl, piperidine. Key Difference: Pyrazole core (aromatic heterocycle) vs. cyclopropane; ethyl group at position 3.

AM251/Rimonabant () Core: Pyrazole. Substituents: Iodophenyl (AM251) or chlorophenyl (rimonabant), dichlorophenyl. Key Difference: Known CB1 antagonists; lack cyclopropane or cyano groups.

Physical and Chemical Properties

- Polarity: The target compound’s dicyano groups likely increase polarity compared to diethylamine-substituted analogs (lower Rf in ).

Biological Activity

N-(4-bromophenyl)-2,2-dicyano-3-(2,4-dichlorophenyl)cyclopropane-1-carboxamide is a synthetic compound with potential biological activities. Its molecular structure includes significant functional groups that may contribute to its pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H10BrCl2N3O

- Molecular Weight : 435.1 g/mol

- CAS Number : 866137-53-3

- Predicted Boiling Point : 663.0 ± 55.0 °C

- Density : 1.68 ± 0.1 g/cm³

- pKa : 14.00 ± 0.70

These properties suggest a stable compound with potential solubility in organic solvents, which is important for biological assays.

The exact mechanism of action for this compound has not been fully elucidated in the literature. However, compounds with similar structures often exhibit activity through interactions with specific biological targets such as enzymes or receptors involved in disease processes.

Anticancer Potential

Compounds featuring dicyano functionalities have been investigated for their anticancer properties due to their ability to induce apoptosis in cancer cells. In vitro studies on similar compounds have shown that they can inhibit cell proliferation and promote cell death in various cancer cell lines . The presence of the bromine and dichloro substituents may enhance these effects by increasing lipophilicity and altering cellular uptake.

Case Studies and Research Findings

Q & A

Basic: What synthetic methodologies are effective for preparing N-(4-bromophenyl)-2,2-dicyano-3-(2,4-dichlorophenyl)cyclopropane-1-carboxamide?

Answer:

The synthesis typically involves cyclopropanation reactions under controlled conditions. A representative approach (adapted from similar cyclopropane carboxamides) includes:

- Step 1: Use a cycloprop-2-ene-1-carboxamide precursor (e.g., N-substituted derivatives) as the starting material.

- Step 2: React with halogenated phenols or aryl halides under basic conditions (e.g., K₂CO₃ in DMF) to introduce substituents.

- Step 3: Diastereomer separation via silica gel chromatography (hexanes/EtOAc gradients), achieving diastereomeric ratios (dr) >20:1 in optimized cases .

- Key Considerations: Solvent polarity and reaction time critically influence yields and stereoselectivity.

Advanced: How can stereochemical control be achieved during cyclopropane ring formation?

Answer:

Stereochemical outcomes depend on:

- Substrate Geometry: Pre-organized cyclopropene precursors (e.g., trans/cis configurations) guide substituent addition.

- Reaction Mechanism: Conrotatory vs. disrotatory ring-opening pathways in electrocyclic reactions (e.g., thermal vs. photochemical activation).

- Additive Effects: Chiral auxiliaries or catalysts (e.g., Rh₂(OAc)₄) can induce asymmetry, though this compound’s electron-withdrawing groups (cyano, chloro) may limit efficacy.

- Case Study: Diastereomer separation via chromatography (dr 23:1 reported for similar compounds) is often necessary post-synthesis .

Basic: What analytical techniques are optimal for structural elucidation?

Answer:

- X-ray Crystallography: Provides unambiguous confirmation of stereochemistry and bond angles. For example, related cyclopropane derivatives show C-C bond lengths of ~1.54 Å and bond angles of ~60° .

- NMR Spectroscopy:

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]+ with <2 ppm error).

Advanced: How can computational modeling predict the reactivity of the cyclopropane ring?

Answer:

- DFT Calculations: Assess ring strain (~27 kcal/mol in cyclopropanes) and electron density distribution. The electron-withdrawing cyano and chloro groups increase ring strain, enhancing susceptibility to nucleophilic attack.

- Molecular Dynamics: Simulate ring-opening pathways under thermal or acidic conditions. For example, nitro-substituted analogs undergo ring-opening at >100°C .

- Docking Studies: Predict interactions with biological targets (e.g., enzyme active sites) by modeling hydrogen bonds between the carboxamide group and residues like Arg or Asp.

Advanced: How to address contradictions in reported biological activity data?

Answer:

Contradictions may arise from:

- Experimental Variability: Differences in assay conditions (e.g., pH, solvent). Standardize protocols using controls like known inhibitors.

- Stereochemical Purity: Unresolved diastereomers can skew results. Validate purity via HPLC (>98%) before testing .

- Statistical Analysis: Apply multivariate regression to isolate structure-activity relationships (SAR). For example, 2,4-dichlorophenyl substitution correlates with enhanced cytotoxicity in some studies but not others .

Basic: What purification strategies are effective for isolating this compound?

Answer:

- Column Chromatography: Use silica gel with gradient elution (hexanes → EtOAc) to resolve diastereomers. Monitor fractions via TLC (Rf ~0.2 in hexanes/EtOAc 5:1) .

- Recrystallization: Optimize solvent pairs (e.g., CHCl₃/hexanes) for high-purity crystals.

- HPLC: Reverse-phase C18 columns (acetonitrile/water) achieve >95% purity for biological assays .

Advanced: What mechanistic insights explain the compound’s stability under acidic conditions?

Answer:

- Electronic Effects: Electron-withdrawing groups (cyano, chloro) stabilize the cyclopropane ring via conjugation, reducing protonation susceptibility.

- Steric Protection: Bulky 2,4-dichlorophenyl and 4-bromophenyl groups hinder acid access to the carboxamide nitrogen.

- Comparative Data: Analogous compounds with nitro groups degrade faster under similar conditions due to increased ring strain .

Basic: How to validate synthetic success before advanced testing?

Answer:

- Combined Spectroscopy: Cross-validate NMR, IR (C≡N stretch ~2250 cm⁻¹), and MS data.

- Elemental Analysis: Confirm C, H, N, Br, Cl content within ±0.3% of theoretical values.

- Melting Point Consistency: Compare with literature values (±2°C range) .

Advanced: What strategies mitigate byproduct formation during cyano group introduction?

Answer:

- Reagent Selection: Use trimethylsilyl cyanide (TMSCN) over KCN for controlled addition.

- Temperature Control: Maintain reactions at 0–5°C to prevent over-cyanation.

- Workup Protocols: Quench with aqueous NH₄Cl to remove unreacted cyanide sources .

Advanced: How to design SAR studies for optimizing bioactivity?

Answer:

- Scaffold Modifications: Vary substituents (e.g., replace Br with CF₃) to assess electronic effects.

- Functional Group Isosteres: Substitute carboxamide with sulfonamide to probe hydrogen-bonding requirements.

- In Silico Screening: Use QSAR models to prioritize analogs with predicted logP <5 and polar surface area >80 Ų for membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.